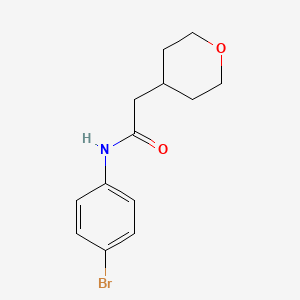

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide

CAS No.: 355372-81-5

Cat. No.: VC2708437

Molecular Formula: C13H16BrNO2

Molecular Weight: 298.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 355372-81-5 |

|---|---|

| Molecular Formula | C13H16BrNO2 |

| Molecular Weight | 298.18 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2-(oxan-4-yl)acetamide |

| Standard InChI | InChI=1S/C13H16BrNO2/c14-11-1-3-12(4-2-11)15-13(16)9-10-5-7-17-8-6-10/h1-4,10H,5-9H2,(H,15,16) |

| Standard InChI Key | WDYOLMYRJCSIFR-UHFFFAOYSA-N |

| SMILES | C1COCCC1CC(=O)NC2=CC=C(C=C2)Br |

| Canonical SMILES | C1COCCC1CC(=O)NC2=CC=C(C=C2)Br |

Introduction

N-(4-bromophenyl)-2-(oxan-4-yl)acetamide is a synthetic organic compound that has garnered interest in various fields of research, particularly in medicinal chemistry. Despite the lack of specific information directly related to this compound in the provided search results, we can infer its properties and potential applications based on similar compounds and general principles of organic chemistry.

Synthesis

The synthesis of N-(4-bromophenyl)-2-(oxan-4-yl)acetamide typically involves multi-step organic reactions. A common approach might include the reaction of 4-bromophenylamine with an oxan-4-yl derivative of acetic acid or its equivalents, under controlled conditions such as temperature and solvent choice.

Potential Applications

Compounds with similar structures have shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. For instance, derivatives with bromophenyl and thiazole moieties have demonstrated significant antimicrobial and anticancer activities .

Mechanism of Action

The mechanism of action for compounds like N-(4-bromophenyl)-2-(oxan-4-yl)acetamide often involves interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar compounds, such as N-(4-bromophenyl)acetamide and N-(4-bromophenyl)-thiazol-2-amine derivatives, have been studied for their antimicrobial and anticancer properties . These compounds often exhibit activity against bacterial strains and cancer cell lines by disrupting cellular processes.

Research Findings

While specific research findings for N-(4-bromophenyl)-2-(oxan-4-yl)acetamide are not available, studies on related compounds suggest that such structures can be effective in targeting various biological pathways. Molecular docking studies and in vitro assays are commonly used to evaluate their biological activities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume